![molecular formula C10H12N2O3 B2384346 Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate CAS No. 349084-43-1](/img/structure/B2384346.png)
Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate, also known as EOPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. EOPA is a heterocyclic compound that contains a pyridine ring, an ester group, and an amino group.
作用机制
The mechanism of action of Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate is not fully understood. However, it has been suggested that Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate may exert its biological activities by interacting with specific receptors or enzymes in the body. For example, Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has also been shown to activate the Nrf2/ARE pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has been reported to exhibit various biochemical and physiological effects. For example, Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has been shown to reduce the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
实验室实验的优点和局限性
Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate is also stable under standard lab conditions. However, Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has some limitations. For example, it has poor solubility in water, which may limit its use in certain experiments. In addition, Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
未来方向
There are several future directions for the research on Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate. Firstly, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Secondly, studies are needed to investigate its pharmacokinetics and toxicity profile in vivo. Thirdly, Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate can be modified to improve its solubility and bioavailability, which may enhance its therapeutic potential. Finally, Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate can be tested in various disease models to evaluate its efficacy in treating different diseases.
Conclusion:
In conclusion, Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate is a promising chemical compound with potential applications in various scientific research fields. Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has shown anti-inflammatory, anti-cancer, and anti-microbial activities, and it has been shown to inhibit the activity of certain enzymes involved in neurodegenerative diseases. However, further studies are needed to elucidate its mechanism of action, identify its molecular targets, and evaluate its pharmacokinetics and toxicity profile in vivo.
合成方法
Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate can be synthesized using a one-pot three-component reaction. The reaction involves the condensation of ethyl acetoacetate, 4-pyridinemethanamine, and ethyl chloroformate in the presence of a base such as triethylamine. The reaction yields Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate as a white solid with a high yield.
科学研究应用
Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases such as Alzheimer's disease.
属性
IUPAC Name |
ethyl 2-oxo-2-(pyridin-4-ylmethylamino)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)9(13)12-7-8-3-5-11-6-4-8/h3-6H,2,7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQZEQBFXCOOHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-Cyano-2,2-dimethylpropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]acetamide](/img/structure/B2384263.png)
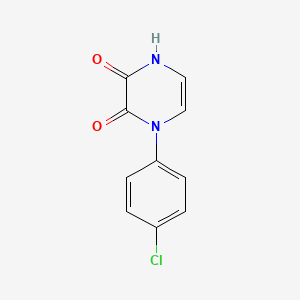
![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2384265.png)
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2384268.png)
![methyl 4-(3,4-dimethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate](/img/structure/B2384269.png)
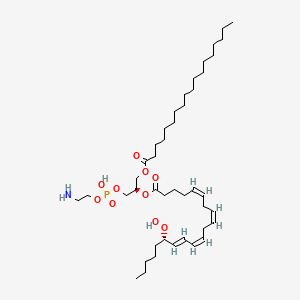
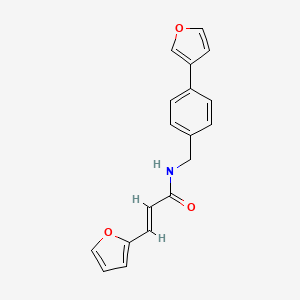
![N-cyano-N-[(quinolin-8-yl)methyl]aniline](/img/structure/B2384274.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2384275.png)
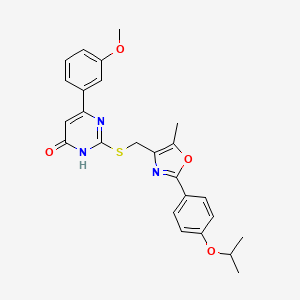
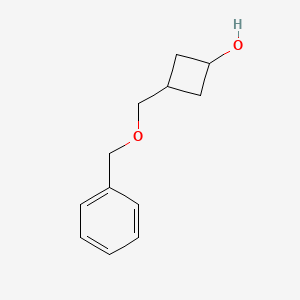
![3-(3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-3-oxopropanal O-methyloxime](/img/structure/B2384282.png)
![benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate](/img/structure/B2384283.png)
